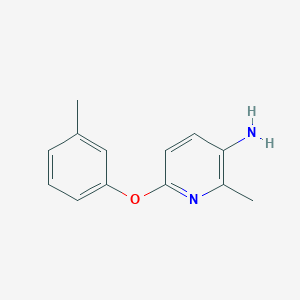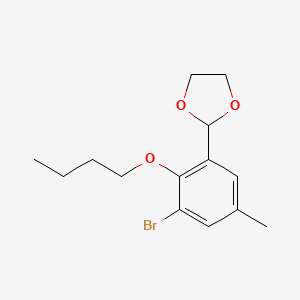![molecular formula C23H28O2 B14771870 (R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol is a complex organic compound characterized by its unique spirobiindene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriately substituted indene derivatives under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl groups in (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
相似化合物的比较
Spirobiindene derivatives: Compounds with similar spirobiindene structures but different substituents.
Methylated indenes: Compounds with varying degrees of methylation on the indene ring.
Uniqueness: (1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diol is unique due to its high degree of methylation and the presence of two hydroxyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C23H28O2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]-4,4'-diol |
InChI |
InChI=1S/C23H28O2/c1-13-7-15-19(17(24)9-13)23(11-21(15,3)4)12-22(5,6)16-8-14(2)10-18(25)20(16)23/h7-10,24-25H,11-12H2,1-6H3 |
InChI 键 |
HGIKFWLBRKMSKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C3(CC2(C)C)CC(C4=C3C(=CC(=C4)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


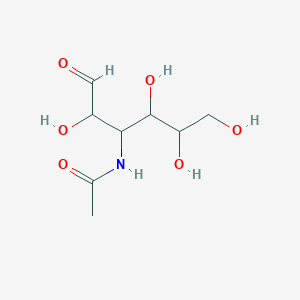
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)

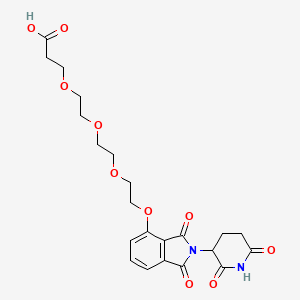
![4,4,5,5-Tetramethyl-2-(7-oxaspiro[3.5]nonan-2-yl)-1,3,2-dioxaborolane](/img/structure/B14771807.png)

![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
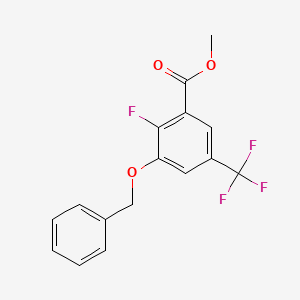
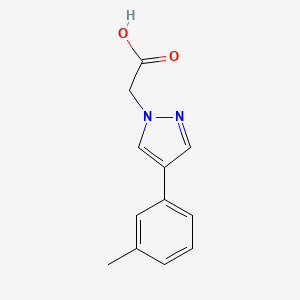
![1-Boc-4-[(3-Fluoro-4-morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14771829.png)
